

Application Notes and Protocols: Palladium-Catalyzed Direct C-H Arylation of 2-Furaldehyde

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Compound of Interest

Compound Name: 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde

Cat. No.: B187638

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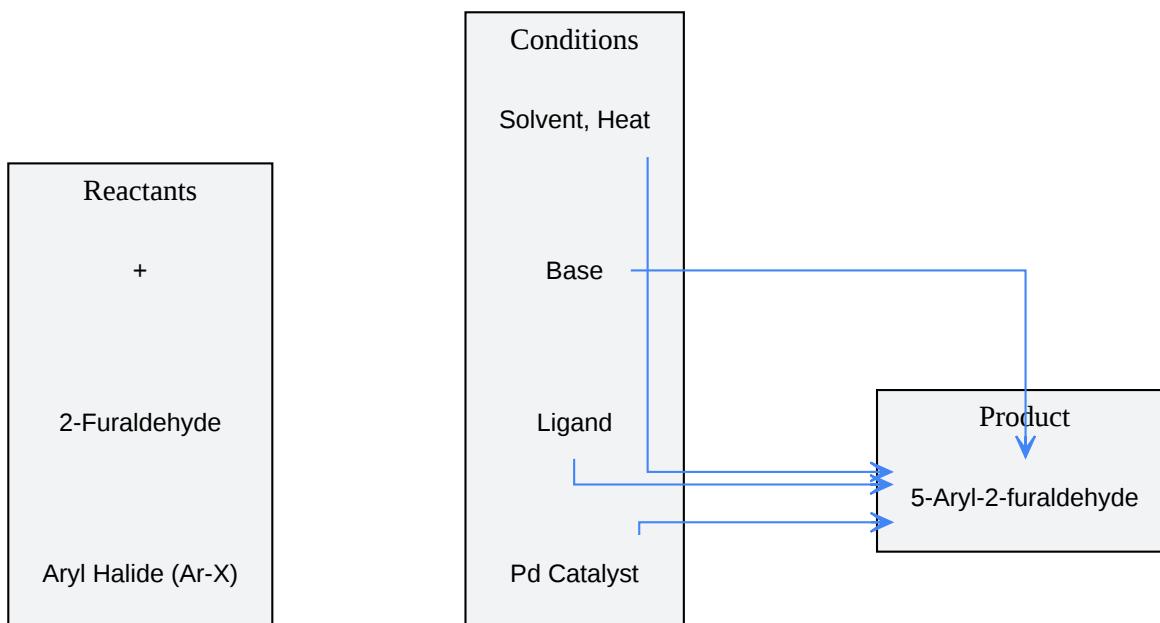
For Researchers, Scientists, and Drug Development Professionals

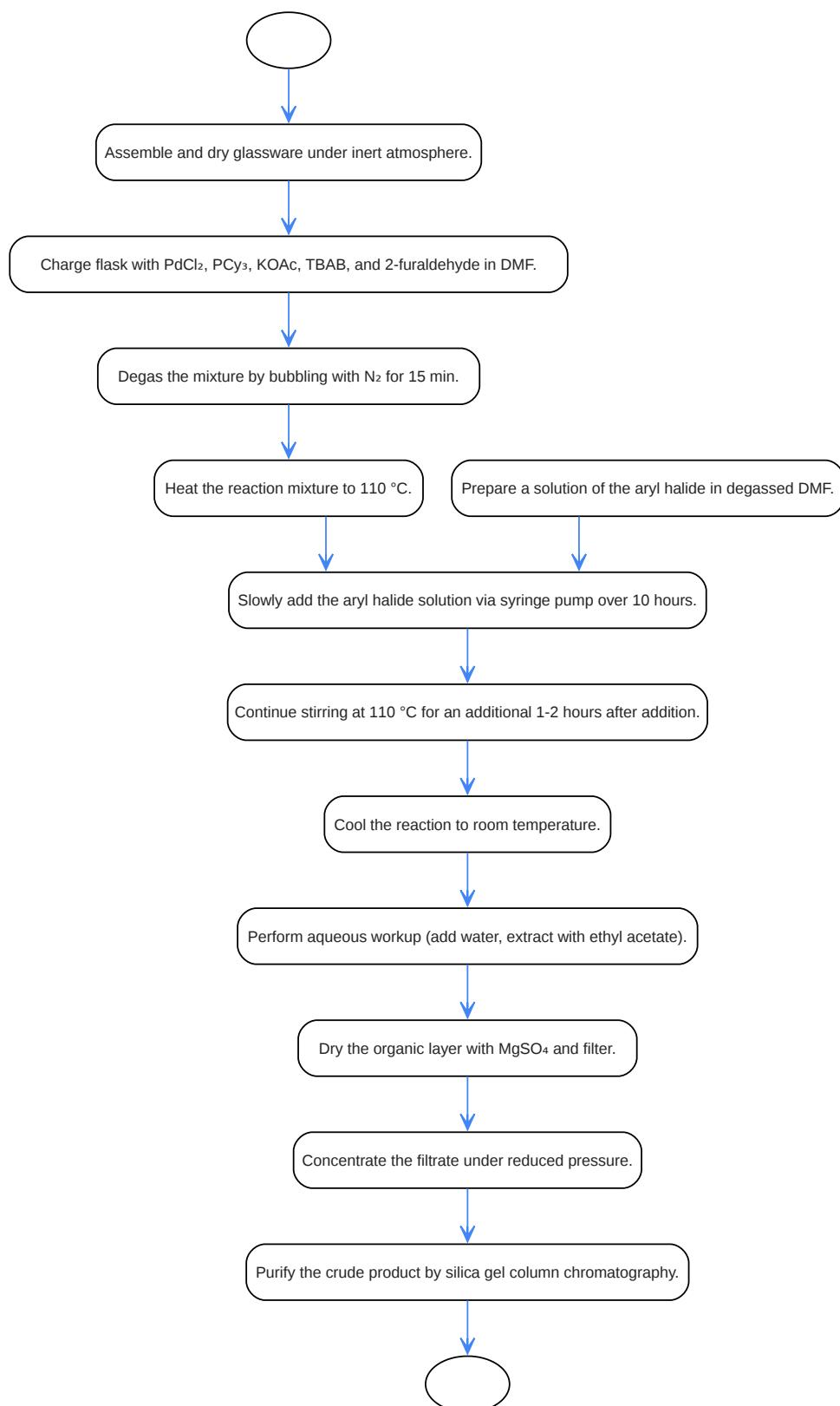
Introduction

The direct C-H arylation of 2-furaldehyde is a powerful and atom-economical method for the synthesis of 5-aryl-2-furaldehydes. This class of compounds serves as a crucial structural motif in numerous biologically active molecules and advanced materials. Traditional cross-coupling reactions, such as Suzuki or Stille couplings, necessitate the pre-functionalization of the furan ring, adding steps and generating stoichiometric waste.^[1] The palladium-catalyzed direct C-H arylation circumvents this requirement by directly coupling 2-furaldehyde with aryl halides, offering a more efficient and sustainable synthetic route.^{[2][3][4]} This protocol provides a detailed methodology for this transformation, along with key data and mechanistic insights to aid in its application and optimization.

Reaction Principle

The reaction proceeds via the activation of a C-H bond at the 5-position of the furan ring, catalyzed by a palladium complex. The general transformation is depicted below:







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References

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